molecular formula C19H16Cl2N2O3S B2984938 N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(2-methoxyphenoxy)acetamide CAS No. 301176-50-1

N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(2-methoxyphenoxy)acetamide

Cat. No.: B2984938
CAS No.: 301176-50-1
M. Wt: 423.31
InChI Key: MDECGUAJMOLVCN-UHFFFAOYSA-N
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Description

This compound features a 1,3-thiazol-2-yl core substituted at position 5 with a 2,3-dichlorobenzyl group. The acetamide side chain is modified with a 2-methoxyphenoxy moiety. Its structural complexity suggests applications in medicinal chemistry, particularly in targeting receptors sensitive to halogenated aromatic systems .

Properties

IUPAC Name

N-[5-[(2,3-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-2-(2-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16Cl2N2O3S/c1-25-15-7-2-3-8-16(15)26-11-17(24)23-19-22-10-13(27-19)9-12-5-4-6-14(20)18(12)21/h2-8,10H,9,11H2,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDECGUAJMOLVCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NC2=NC=C(S2)CC3=C(C(=CC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(2-methoxyphenoxy)acetamide typically involves the following steps:

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(2-methoxyphenoxy)acetamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(2-methoxyphenoxy)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.

    Biology: The compound is studied for its antimicrobial and antifungal properties, making it a candidate for the development of new antibiotics and antifungal agents.

    Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: It is used in the development of agrochemicals and biocides for crop protection.

Mechanism of Action

The mechanism of action of N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(2-methoxyphenoxy)acetamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of enzymes involved in cell wall synthesis in bacteria, leading to antimicrobial effects. In cancer cells, it may interfere with signaling pathways that regulate cell growth and apoptosis, thereby exerting anticancer effects .

Comparison with Similar Compounds

Structural Analogues in Heterocyclic Core Modifications

a) 1,3,4-Thiadiazol-2-yl Derivatives

Compounds such as 2-(2-methoxyphenoxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide (5k) share the acetamide-phenoxy motif but differ in the heterocyclic core (1,3,4-thiadiazole vs. 1,3-thiazole). Melting points for these analogs range from 135–140°C, suggesting comparable crystallinity to the target compound.

b) Thiazole-Based Acetamides
  • 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide : This analog lacks the benzyl and methoxyphenoxy groups. The dichlorophenyl substitution directly on the acetamide chain enhances hydrophobicity but reduces steric bulk compared to the target compound. Its simpler structure may limit receptor selectivity.
  • N-[5-(4-Methoxybenzyl)-1,3-thiazol-2-yl]-2-[3-(trifluoromethyl)phenoxy]acetamide : The trifluoromethyl group increases electronegativity and metabolic resistance, whereas the 4-methoxybenzyl group may alter spatial interactions in binding pockets compared to the 2,3-dichlorobenzyl group in the target compound.

Substituent Effects on Physicochemical Properties

a) Chlorine vs. Methoxy Substitutions
  • N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide (5e) : The 4-chlorobenzyl group provides moderate lipophilicity, while the isopropyl-methylphenoxy side chain introduces steric hindrance.
  • N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide (5m) : The benzylthio group increases molecular weight and polarizability but may reduce metabolic stability compared to the dichlorobenzyl group.
b) Phenoxy vs. Morpholino Substituents
  • N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide : The morpholino group introduces a polar, bulky substituent, likely improving aqueous solubility but reducing membrane permeability relative to the methoxyphenoxy group.

Biological Activity

N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(2-methoxyphenoxy)acetamide is a compound of significant interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C18H16Cl2N2O3S
  • Molecular Weight : 395.30 g/mol
  • CAS Number : Not explicitly listed but can be derived from the structure.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that thiazole derivatives often exhibit anti-inflammatory, antitumor, and antimicrobial properties. The presence of the dichlorobenzyl group enhances its lipophilicity, potentially improving cell membrane penetration and bioavailability.

Biological Activity

1. Antitumor Activity

  • Studies have shown that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, thiazole derivatives have been reported to inhibit the growth of breast cancer (MCF-7) and lung cancer (A549) cell lines through apoptosis induction and cell cycle arrest mechanisms .

2. Anti-inflammatory Effects

  • The compound has demonstrated potential in reducing inflammation by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. This is particularly relevant in conditions like rheumatoid arthritis and other inflammatory diseases .

3. Antimicrobial Properties

  • Preliminary studies indicate that this compound may possess antimicrobial activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntitumorInhibition of MCF-7 and A549 cell lines
Anti-inflammatoryReduced TNF-α and IL-6 levels
AntimicrobialEffective against Gram-positive bacteria

Case Study: Antitumor Activity

In a study published in 2020, researchers synthesized various thiazole derivatives and evaluated their cytotoxic effects on cancer cell lines. This compound exhibited a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving apoptosis confirmed through flow cytometry analysis .

Case Study: Anti-inflammatory Mechanism

Another study focused on the anti-inflammatory properties of thiazole derivatives indicated that this compound could inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) pathway. This inhibition led to decreased expression of inflammatory mediators in LPS-stimulated macrophages .

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